2-Fluoro-5-iodobenzoyl chloride

Catalog No.
S1497067
CAS No.
186584-73-6
M.F
C7H3ClFIO
M. Wt
284.45 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-iodobenzoyl chloride

CAS Number

186584-73-6

Product Name

2-Fluoro-5-iodobenzoyl chloride

IUPAC Name

2-fluoro-5-iodobenzoyl chloride

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H

InChI Key

CEMYZMDITJKYDA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F

Synonyms

2-FLUORO-5-IODOBENZOYL CHLORIDE

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F

Organic Synthesis:

  • Acylating Agent: Due to the presence of the acyl chloride group (COCl), 2-F-5-IBzCl can act as an acylating agent, introducing the 2-fluoro-5-iodobenzoyl group (2-F-5-IBz) onto various nucleophiles in organic synthesis. This allows for the creation of new molecules with desired functionalities. For example, a study describes its use in the synthesis of halogenated biaryl derivatives with potential biological activity [].

Medicinal Chemistry:

  • Exploratory Lead Generation: The unique combination of fluorine and iodine substituents in 2-F-5-IBzCl makes it an interesting building block for exploring the development of new bioactive molecules. The presence of these halogens can potentially influence the physicochemical and biological properties of the resulting compounds. However, limited research is currently available on the specific applications of 2-F-5-IBzCl in this field.

Material Science:

  • Potential Precursor for Functional Materials: The combined electronic and steric effects of the fluorine and iodine substituents in 2-F-5-IBzCl suggest potential applications in the development of novel functional materials. For instance, the molecule could be used as a precursor for the synthesis of polymers or other materials with specific properties, although further research is needed to explore this possibility.
  • Origin: There's no scientific literature readily available detailing the natural occurrence of 2-Fluoro-5-iodobenzoyl chloride. It is likely a synthetic compound, potentially prepared for specific research purposes.
  • Significance: Scientific publications referencing this specific compound are scarce. However, fluorinated and iodinated benzoyl chlorides are generally useful as intermediates in organic synthesis, particularly for introducing a carbonyl group (C=O) with specific functionalities like fluorine and iodine onto other molecules.

Molecular Structure Analysis

2-Fluoro-5-iodobenzoyl chloride consists of a benzene ring (six carbon ring) with a chlorine (Cl) atom attached at one position (acyl chloride) and a fluorine (F) and iodine (I) atom on the opposite sides of the ring at positions 2 and 5, respectively. The key features are:

  • Halogen substitution: The presence of both fluorine and iodine on the benzene ring deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. This specific arrangement might influence reactivity depending on the reaction conditions.
  • Dipole moment: The electronegative nature of fluorine and iodine creates a permanent dipole moment in the molecule, potentially impacting its solubility and interactions with other molecules.

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution (S_NAr)

    The relatively electron-deficient aromatic ring can potentially undergo nucleophilic aromatic substitution reactions with appropriate nucleophiles, replacing the chlorine atom to form new C-N or C-O bonds.

  • Hydrolysis

    Acyl chlorides are generally susceptible to hydrolysis in the presence of water, converting them to carboxylic acids and releasing hydrochloric acid (HCl).

As a reactive intermediate, 2-Fluoro-5-iodobenzoyl chloride likely doesn't have a specific mechanism of action in biological systems. Its primary function would be as a chemical reagent for further transformations.

  • Corrosivity: Acyl chlorides are known to be corrosive and can react with skin and tissues, causing irritation and burns.
  • Toxicity: Fluorine and iodine can be toxic in high concentrations. The specific toxicity profile of 2-Fluoro-5-iodobenzoyl chloride would require further investigation [, ].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Fluoro-5-iodobenzoyl chloride

Dates

Modify: 2023-08-15

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